molecular formula C7H15N3O B14697118 (2-Ethylbutylideneamino)urea CAS No. 33861-38-0

(2-Ethylbutylideneamino)urea

Cat. No.: B14697118
CAS No.: 33861-38-0
M. Wt: 157.21 g/mol
InChI Key: NKNWKZRTEZPNSM-UHFFFAOYSA-N
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Description

(2-Ethylbutylideneamino)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of an ethylbutylidene group attached to the amino group of urea

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethylbutylideneamino)urea typically involves the reaction of 2-ethylbutylideneamine with urea. One common method is the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. For instance, the reaction of 2-ethylbutylideneamine with potassium isocyanate in water can yield this compound under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable and environmentally friendly processes. One such method is the catalyst-free synthesis in water, which avoids the use of organic solvents and promotes high chemical purity .

Chemical Reactions Analysis

Types of Reactions

(2-Ethylbutylideneamino)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound.

    Substitution: Various substituted urea derivatives.

Mechanism of Action

The mechanism of action of (2-Ethylbutylideneamino)urea involves its interaction with molecular targets through hydrogen bonding and van der Waals interactions. In biological systems, it can act as a protein denaturant by disrupting hydrogen bonds and stabilizing nonpolar interactions . This leads to the unfolding of protein structures and alteration of their functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Ethylbutylideneamino)urea is unique due to the presence of the ethylbutylidene group, which imparts distinct chemical and physical properties. This structural variation allows for specific interactions and applications that are not possible with simpler urea derivatives.

Properties

CAS No.

33861-38-0

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

(2-ethylbutylideneamino)urea

InChI

InChI=1S/C7H15N3O/c1-3-6(4-2)5-9-10-7(8)11/h5-6H,3-4H2,1-2H3,(H3,8,10,11)

InChI Key

NKNWKZRTEZPNSM-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C=NNC(=O)N

Origin of Product

United States

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